4-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidine-1-carbonyl]benzaldehyde
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Overview
Description
4-[2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidine-1-carbonyl]benzaldehyde is a complex organic compound featuring a triazoloazepine ring fused with a pyrrolidine moiety, linked to a benzaldehyde group
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is part of a unique collection of chemicals provided to early discovery researchers
Mode of Action
It’s known that the compound undergoes certain reactions such as intermolecular cyclization and acylation , which might influence its interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been found to influence the mitochondrial apoptotic pathway . This suggests that this compound might also have an impact on apoptosis or other cell death pathways.
Pharmacokinetics
Some predicted properties include a density of 15±01 g/cm³, a boiling point of 4849±550 °C at 760 mmHg, and a vapor pressure of 00±12 mmHg at 25°C . These properties might impact the compound’s bioavailability and pharmacokinetics.
Result of Action
Compounds with similar structures have been found to up-regulate bax and down-regulate bcl2, leading to the activation of caspase 3 in ht-29 cells and initiation of cell death via the mitochondrial apoptotic pathway . This suggests that this compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidine-1-carbonyl]benzaldehyde typically involves multiple steps:
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Formation of the Triazoloazepine Ring: : The triazoloazepine core can be synthesized through the cyclization of appropriate precursors, such as hydrazides and esters of fluorinated acids . This step often requires specific conditions, such as the use of strong acids or bases and elevated temperatures.
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Attachment of the Pyrrolidine Moiety: : The pyrrolidine ring is introduced via nucleophilic substitution reactions, where the triazoloazepine intermediate reacts with a suitable pyrrolidine derivative under controlled conditions .
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Coupling with Benzaldehyde: : The final step involves the acylation of the pyrrolidine-triazoloazepine intermediate with benzaldehyde. This reaction can be facilitated by using reagents like acyl chlorides or anhydrides in the presence of catalysts such as Lewis acids .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature regulation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzaldehyde group can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The triazoloazepine ring can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups under basic or acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of bases such as sodium hydroxide or acids like hydrochloric acid.
Major Products
Oxidation: Formation of carboxylic acids from the benzaldehyde group.
Reduction: Formation of alcohols from the carbonyl groups.
Substitution: Formation of substituted triazoloazepine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The triazoloazepine ring system is known to interact with various biological targets, making it a valuable scaffold for drug discovery.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. The ability to modify the structure allows for the optimization of pharmacokinetic and pharmacodynamic properties.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates.
Comparison with Similar Compounds
Similar Compounds
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylacetonitrile: Similar triazoloazepine core but with an acetonitrile group instead of the pyrrolidine and benzaldehyde moieties.
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine-3-carboxamide: Another triazoloazepine derivative with a diazepine ring and a carboxamide group.
Uniqueness
The uniqueness of 4-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidine-1-carbonyl]benzaldehyde lies in its combination of the triazoloazepine ring with a pyrrolidine and benzaldehyde group. This specific structure provides distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidine-1-carbonyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-13-14-7-9-15(10-8-14)19(25)22-12-4-5-16(22)18-21-20-17-6-2-1-3-11-23(17)18/h7-10,13,16H,1-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAONAHGRVWNPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C3CCCN3C(=O)C4=CC=C(C=C4)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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